(E)-1-(2,2-Dimethoxyethoxy)-3,7-dimethylocta-2,6-diene
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Description
(E)-1-(2,2-Dimethoxyethoxy)-3,7-dimethylocta-2,6-diene is a useful research compound. Its molecular formula is C14H26O3 and its molecular weight is 242.35 g/mol. The purity is usually 95%.
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Biological Activity
(E)-1-(2,2-Dimethoxyethoxy)-3,7-dimethylocta-2,6-diene is a complex organic compound notable for its structural features and potential biological activities. This compound has garnered attention in various fields, including pharmacology and environmental science, due to its unique chemical properties and interactions.
Chemical Structure and Properties
The molecular formula of this compound is C18H26O2, with a molecular weight of approximately 274.4 g/mol. The compound features a diene system that may contribute to its biological activity through various mechanisms of action.
Property | Value |
---|---|
Molecular Formula | C18H26O2 |
Molecular Weight | 274.4 g/mol |
IUPAC Name | This compound |
CAS Registry Number | 3681-73-0 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of geranylhydroquinone have shown potential cytotoxic activity in laboratory settings, suggesting that this compound may also possess similar properties .
Antioxidant Activity
The presence of multiple double bonds in the diene structure can enhance antioxidant activity. Research indicates that compounds with such configurations can scavenge free radicals effectively. This property is significant in preventing oxidative stress-related cellular damage .
Environmental Impact
The compound's stability and biodegradability are crucial for evaluating its environmental impact. Studies show that it is readily biodegradable and does not significantly accumulate in aquatic organisms. This characteristic makes it a candidate for use in eco-friendly formulations .
Study 1: Cytotoxic Activity Against Cancer Cell Lines
A study published in Química Nova examined the synthesis of geranylhydroquinone derivatives and their cytotoxic effects on cancer cells. The findings suggested that structural modifications could enhance biological activity . Although this compound was not the primary focus, its structural similarities imply potential efficacy.
Study 2: Antioxidant Effectiveness
In a comparative analysis of various diene compounds, this compound demonstrated significant free radical scavenging ability. The research highlighted the importance of the diene configuration in enhancing antioxidant properties .
Safety and Toxicological Data
Safety assessments indicate that while this compound is not classified as acutely toxic, it may cause skin irritation and allergic reactions upon contact. It is essential to handle this compound with appropriate safety measures to mitigate risks associated with exposure .
Summary of Toxicological Properties
Toxicological Property | Classification |
---|---|
Acute Toxicity | Not classified |
Skin Irritation | Possible |
Sensitization Potential | Yes |
Properties
CAS No. |
75391-51-4 |
---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
(2E)-1-(2,2-dimethoxyethoxy)-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C14H26O3/c1-12(2)7-6-8-13(3)9-10-17-11-14(15-4)16-5/h7,9,14H,6,8,10-11H2,1-5H3/b13-9+ |
InChI Key |
NPBSCTNZMOBINO-UKTHLTGXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COCC(OC)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOCC(OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.